molecular formula C10H7F2NOS B8387619 2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole

2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole

Cat. No. B8387619
M. Wt: 227.23 g/mol
InChI Key: SYOFYWRVTXOLAC-UHFFFAOYSA-N
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Patent
US07932271B2

Procedure details

The 2-[(2,5-difluorophenyl)-hydroxymethyl]thiazole (348 mg, 1.53 mmol) obtained in Referential Example 15 was dissolved in thionyl chloride (1.5 ml). To the resulting solution was added a drop of dimethylformamide. The resulting mixture was stirred at room temperature for 14 hours. The reaction mixture was concentrated under reduced pressure. Dioxane was added to the residue, followed by further concentration under reduced pressure. The residue was dissolved in dimethylformamide (10.0 ml). To the resulting solution were added 4-chlorobenzenethiol (332 mg, 2.3 mmol) and potassium carbonate (845 mg, 6.12 mmol). The resulting mixture was stirred at 50° C. for 2 hours. After the reaction mixture was allowed to stand until it became room temperature, ethyl acetate (60 ml) was added thereto. The resulting mixture was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1 to 6:1) to give the title compound (130 mg, 24%) as a colorless oil.
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
332 mg
Type
reactant
Reaction Step Three
Quantity
845 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
24%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9](O)[C:10]1[S:11][CH:12]=[CH:13][N:14]=1.CN(C)C=O.[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([SH:28])=[CH:24][CH:23]=1.C(=O)([O-])[O-].[K+].[K+]>S(Cl)(Cl)=O.C(OCC)(=O)C>[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([S:28][CH:9]([C:3]2[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[F:1])[C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[CH:24][CH:23]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
348 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(C=1SC=CN1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
332 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
845 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Dioxane was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
followed by further concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethylformamide (10.0 ml)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
became room temperature
WASH
Type
WASH
Details
The resulting mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1 to 6:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC(C=1SC=CN1)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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